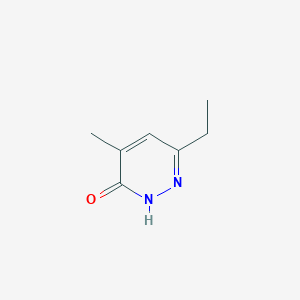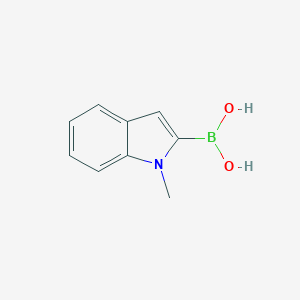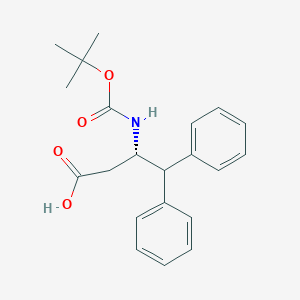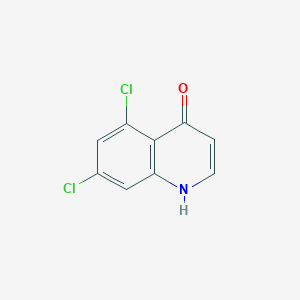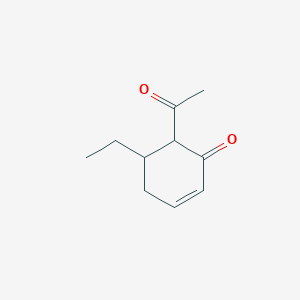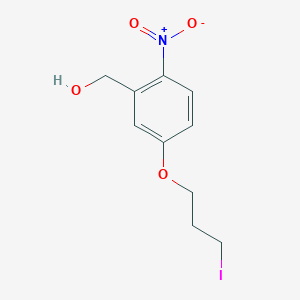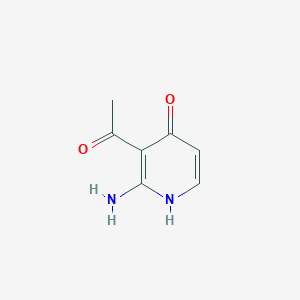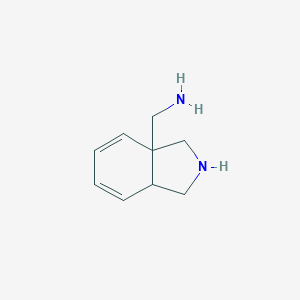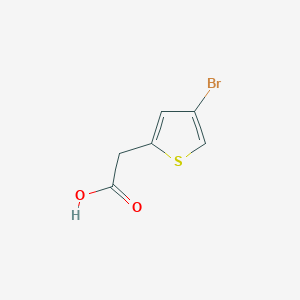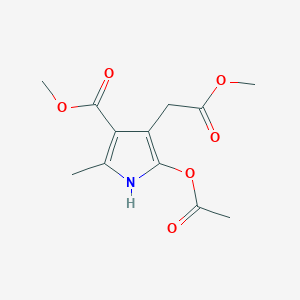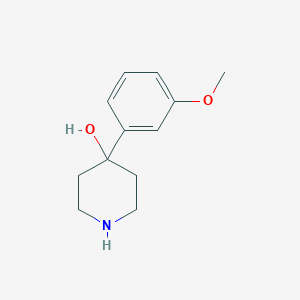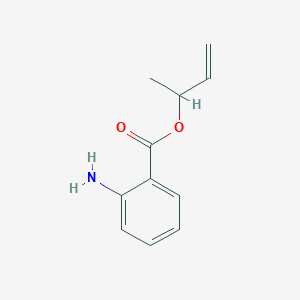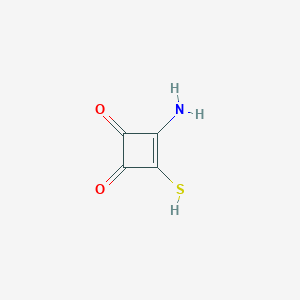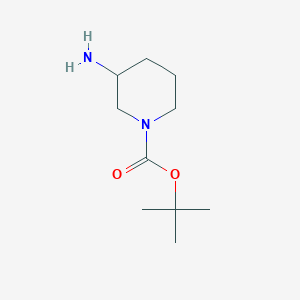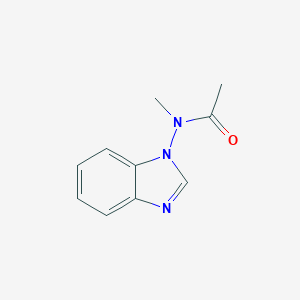
N-(1H-Benzimidazol-1-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-Benzimidazol-1-yl)-N-methylacetamide, commonly known as BMA, is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in various fields. BMA is a heterocyclic compound that contains a benzimidazole ring and a methylacetamide group, making it a versatile compound with unique properties. In
Mécanisme D'action
The mechanism of action of BMA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
BMA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. BMA has also been found to have anti-inflammatory properties and is being studied as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BMA is also soluble in common organic solvents, making it easy to work with in the lab. However, BMA has some limitations, including its low solubility in water, which can make it difficult to use in biological assays.
Orientations Futures
There are several future directions for research on BMA. One area of interest is the development of BMA derivatives with improved anticancer and antimicrobial properties. Another area of research is the investigation of the mechanism of action of BMA and its potential targets. Additionally, the use of BMA in combination with other drugs for the treatment of cancer and other diseases is an area of active research.
Méthodes De Synthèse
The synthesis of BMA involves the reaction of 1H-benzimidazole with N-methylacetamide in the presence of a catalyst. The reaction yields BMA as a white crystalline solid with a melting point of 205-207°C. The purity of BMA can be confirmed using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
BMA has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of BMA is in the field of medicinal chemistry. BMA has been shown to exhibit antitumor activity and is being investigated as a potential anticancer agent. It has also been found to have antimicrobial properties and is being studied as a potential antibiotic.
Propriétés
Numéro CAS |
176101-95-4 |
|---|---|
Nom du produit |
N-(1H-Benzimidazol-1-yl)-N-methylacetamide |
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
N-(benzimidazol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H11N3O/c1-8(14)12(2)13-7-11-9-5-3-4-6-10(9)13/h3-7H,1-2H3 |
Clé InChI |
ZPABCEVMXQJKOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)N1C=NC2=CC=CC=C21 |
SMILES canonique |
CC(=O)N(C)N1C=NC2=CC=CC=C21 |
Synonymes |
Acetamide, N-1H-benzimidazol-1-yl-N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



